2-iodo-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
2-iodo-N-(2-methyl-5-nitrophenyl)benzamide: is an organic compound with the molecular formula C14H11IN2O3. It is a derivative of benzamide, featuring an iodine atom, a nitro group, and a methyl group attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenylamine.
Iodination: The nitro-substituted aniline derivative is then subjected to iodination using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid to yield 2-iodo-2-methyl-5-nitrophenylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Formation of N-(2-methyl-5-nitrophenyl)benzamide derivatives with different substituents replacing the iodine atom.
Reduction: Formation of 2-amino-N-(2-methyl-5-nitrophenyl)benzamide.
Oxidation: Formation of 2-iodo-N-(2-methyl-5-nitrophenyl)benzoic acid.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Investigated for its potential as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Biochemical Research: Used in studies to understand the interactions of nitroaromatic compounds with biological systems.
Industry:
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The iodine atom can also participate in halogen bonding interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
- 2-iodo-N-(2-methylphenyl)benzamide
- 2-iodo-N-(5-nitrophenyl)benzamide
- 2-iodo-N-(2-methyl-4-nitrophenyl)benzamide
Comparison:
- 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and biological activity compared to other similar compounds.
- The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can lead to unique electronic properties and reactivity patterns .
Properties
IUPAC Name |
2-iodo-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOFKKFUBYRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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